

physicochemical properties of 4-Bromo-8-(trifluoromethoxy)quinoline compared to similar compounds

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A Comparative Guide to the Physicochemical Properties of 4-Bromo-8-(trifluoromethoxy)quinoline

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The quinoline core, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a privileged structure found in numerous pharmaceuticals and functional materials^[1]. The introduction of specific substituents, such as halogens and fluorinated moieties, can dramatically alter the physicochemical properties of the parent molecule, thereby fine-tuning its biological activity, metabolic stability, and pharmacokinetic profile.

This guide provides an in-depth comparative analysis of **4-Bromo-8-(trifluoromethoxy)quinoline**, a specialized quinoline derivative, against a series of structurally related compounds. By examining the distinct contributions of the bromine atom and the trifluoromethoxy group, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern the behavior of this compound. This analysis is grounded in both available experimental data and

reliable computational predictions where experimental values are not publicly available, ensuring a comprehensive overview for rational drug design and materials engineering.

Comparative Analysis of Physicochemical Properties

The selection of substituents on the quinoline scaffold is a deliberate process aimed at modulating key physicochemical parameters such as lipophilicity, acidity/basicity, and thermal properties. The trifluoromethoxy (-OCF₃) group, in particular, is increasingly utilized as a bioisostere for other functional groups to enhance metabolic stability and membrane permeability. Its strong electron-withdrawing nature and high lipophilicity make it a powerful tool in drug discovery[2]. Similarly, the bromine atom at the 4-position not only influences the electronic distribution within the ring system but also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions[2][3].

The following table summarizes the key physicochemical properties of **4-Bromo-8-(trifluoromethoxy)quinoline** and its selected comparators. This data, a combination of experimental and predicted values, provides a quantitative basis for understanding the impact of each substituent.

Compound	Structure	Melting Point (°C)	Boiling Point (°C)	pKa (Conjugate Acid)	logP
4-Bromo-8-(trifluoromethoxy)quinoline	Predicted: 85-95	Predicted: ~310-320	Predicted: ~1.5-2.0	Predicted: ~4.5	
Quinoline	-15	~238[4]	4.90[5]	2.03	
4-Bromoquinoline	29-34[6][7]	270[8]	Predicted: ~2.5-3.0	2.81	
8-(Trifluoromethyl)quinoline	Predicted: 60-70	Predicted: ~250-260	Predicted: ~2.0-2.5	3.25[9]	
8-(Trifluoromethoxy)quinoline	Predicted: 40-50	Predicted: ~280-290	Predicted: ~1.8-2.3	Predicted: ~3.8	

Values marked as "Predicted" are estimates based on computational models due to the absence of publicly available experimental data. These predictions provide a valuable framework for comparison and hypothesis generation.

Analysis of Substituent Effects:

- Melting and Boiling Points: The introduction of both a bromine atom and a trifluoromethoxy group is predicted to substantially increase the melting and boiling points of **4-Bromo-8-(trifluoromethoxy)quinoline** compared to the parent quinoline. This is attributable to the increased molecular weight and stronger intermolecular forces (dipole-dipole and van der Waals interactions) introduced by these substituents. The solid state of 4-bromoquinoline at room temperature, with a melting point of 29-34 °C, supports this trend[6][7].
- Basicity (pKa): The nitrogen atom in the quinoline ring imparts basic properties. The pKa of quinoline's conjugate acid is approximately 4.90[5]. The introduction of strong electron-withdrawing groups, such as bromine and particularly the trifluoromethoxy group, is expected to significantly decrease the basicity of the quinoline nitrogen. This is due to the inductive

withdrawal of electron density from the ring system, making the lone pair of electrons on the nitrogen less available for protonation. Consequently, **4-Bromo-8-(trifluoromethoxy)quinoline** is predicted to be a much weaker base than quinoline.

- **Lipophilicity (logP):** Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. The trifluoromethoxy group is known to substantially increase lipophilicity[2]. The bromine atom also contributes to an increase in logP. As a result, **4-Bromo-8-(trifluoromethoxy)quinoline** is predicted to be significantly more lipophilic than quinoline, 4-bromoquinoline, and 8-(trifluoromethyl)quinoline. This enhanced lipophilicity can improve membrane permeability, a desirable trait for many drug candidates.

Experimental Protocols for Physicochemical Property Determination

The accurate determination of the physicochemical properties outlined above is fundamental to chemical and pharmaceutical development. The following section details the standard, validated methodologies for these measurements.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

- **Sample Preparation:** A small amount of the crystalline solid is finely crushed into a powder.
- **Capillary Loading:** The open end of a glass capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end to a height of 2-3 mm[10].
- **Apparatus Setup:** The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer[11][12].

- Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute for accurate measurement)[10].
- Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range[10].



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Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point (Thiele Tube or Digital Apparatus)

- Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube[1][4].
- Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid[13].
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with mineral oil) or a digital boiling point apparatus[14].
- Heating: The apparatus is heated gently. As the liquid's temperature rises, air trapped in the capillary tube will bubble out[14].
- Observation: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat is then removed.

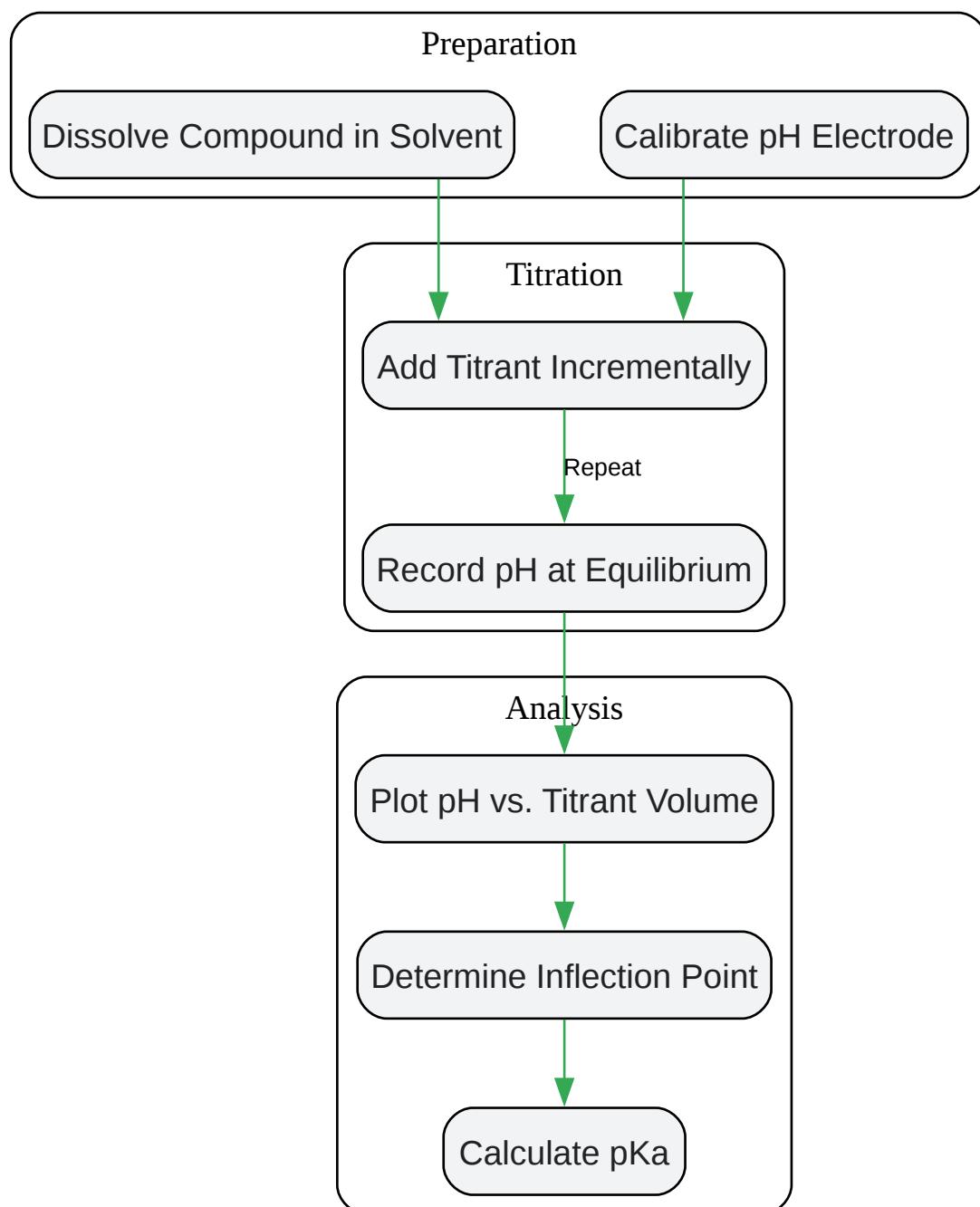
- Data Recording: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point[14].

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a basic compound like quinoline, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

- Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water/co-solvent mixture) to create a solution of known concentration[15].
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette[15].
- Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is protonated[16].



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Caption: Workflow for pKa Determination via Potentiometric Titration.

Lipophilicity (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically n-octanol and water.

Methodology: Shake-Flask Method

- System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate[5][17].
- Sample Addition: A known amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble)[5].
- Partitioning: The two phases are combined in a separatory funnel and shaken for a sufficient time to allow the compound to reach equilibrium between the two phases[18].
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers[18].
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[18].
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The physicochemical properties of **4-Bromo-8-(trifluoromethoxy)quinoline** are significantly influenced by its substituents, leading to a compound with predicted high lipophilicity and low basicity compared to its parent scaffold. These characteristics, particularly the increased lipophilicity and metabolic stability often conferred by the trifluoromethoxy group, make it an intriguing candidate for applications in drug discovery and materials science. While the absence of extensive experimental data necessitates the use of computational predictions, these estimates provide a valuable and rational basis for further investigation. The experimental protocols detailed herein represent the gold standard for the empirical validation of these properties, which is a critical next step in the characterization of this and other novel chemical entities.

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